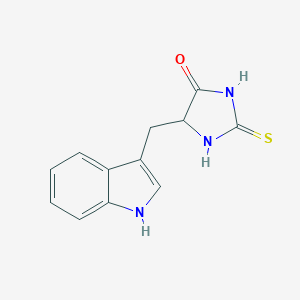

5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone

Übersicht

Beschreibung

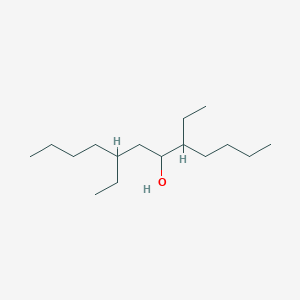

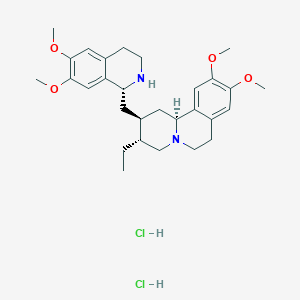

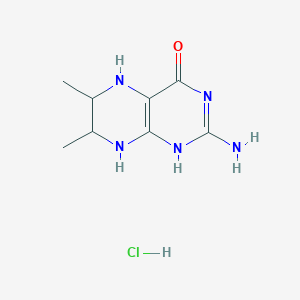

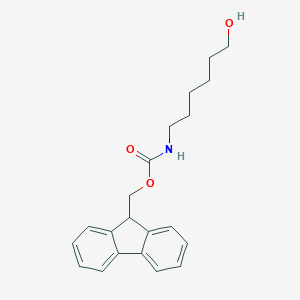

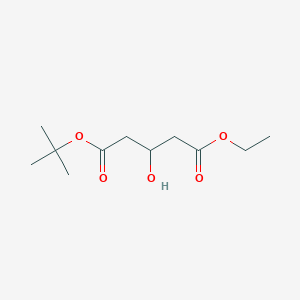

5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone is a small-molecule compound with the empirical formula C13H13N3OS . It is also known as 5-(Indol-3-ylmethyl)-3-methyl-2-thio-Hydantoin, MTH-DL-Tryptophan . It has a molecular weight of 259.33 .

Molecular Structure Analysis

The molecular structure of 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone is complex, with multiple functional groups. The compound contains an indole ring, a thioxo group, and an imidazolidinone ring .Chemical Reactions Analysis

While specific chemical reactions involving 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone are not available, indole derivatives are known to undergo a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Antioxidant Activities

Nec-1i has been found to have potential antioxidant activities . It has been evaluated in vitro for its antioxidant activities and was found to have radical scavenging activities . The antioxidant effects of Nec-1i were quantified by performing a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay . In the cupric ion-reducing capacity assay, Nec-1i showed stronger antioxidant capacity than Nec-1 . In the superoxide dismutase (SOD)-like activity assay, both Nec-1 and Nec-1i were found to have stronger antioxidant capacity than ascorbic acid .

Necroptosis Inhibition

Nec-1i, along with Nec-1, are necroptosis inhibitors that are attracting attention as potential therapeutic agents against various diseases where necroptosis is thought to act as a contributing factor . Nec-1i suppresses necroptosis by inhibiting receptor-interacting protein (RIP) 1 kinase .

Reactive Oxygen Species (ROS) Reduction

Nec-1i can also reduce reactive oxygen species (ROS) production . However, the underlying molecular mechanisms mediating ROS reduction remain unclear .

Therapeutic Agent for Various Diseases

Nec-1i is being studied as a potential therapeutic agent against various diseases such as acute lung injury, chronic obstructive pulmonary disease, acute kidney injury, nonalcoholic fatty liver, and neurodegenerative disease .

Amyloid Clearance in Alzheimer’s Disease

A small molecule Nec-1i directly induces amyloid clearance in the brains of aged APP/PS1 mice . Nec-1i reduces Aβ aggregates back to non-toxic monomers in vitro and in vivo . Intravenous administration of Nec-1i reduced the levels of Aβ plaques in the brains of aged APP/PS double transgenic mice .

Inhibition of Aβ-induced Brain Cell Death

Nec-1i exhibited therapeutic effects against Aβ aggregates by inhibiting Aβ-induced brain cell death in neuronal and microglial cell lines . Nec-1i also showed anti-apoptotic and anti-necroptotic effects in the cortex of aged APP/PS mice by reducing levels of phosphorylated-RIPK and Bax and increasing the levels of Bcl- .

Wirkmechanismus

Target of Action

Necrostatin-1 Inactive Control (Nec-1i) is an inactive variant of Necrostatin-1 (Nec-1), a well-known inhibitor of necroptosis . Nec-1 primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 kinase plays a crucial role in necroptosis, a form of regulated non-apoptotic cell death .

Mode of Action

Nec-1i, similar to Nec-1, acts via allosteric blockade of RIP1 kinase . This action prevents the formation of the necrosome complex and the execution of the necroptotic program . Nec-1i is less effective than nec-1 in inhibiting human rip1 kinase activity in vitro .

Biochemical Pathways

The primary biochemical pathway affected by Nec-1i is the necroptosis signaling pathway . Necroptosis is a well-regulated cell death mechanism mediated via tumor necrosis factor receptor 1 (TNFR1) signaling and the actions of RIP kinases . Activated RIP1 forms a complex with RIP3, promoting the phosphorylation and oligomerization of mixed-lineage kinase domain-like protein (MLKL) and triggering caspase-independent cell death .

Result of Action

Nec-1i exhibits antioxidant activity in DPPH radical scavenging assay . In the cupric ion-reducing capacity assay, Nec-1i showed stronger antioxidant capacity than Nec-1 . These results suggest that Nec-1i may exhibit direct radical scavenging ability against superoxide anions, independent of RIP1 inhibition .

Action Environment

The action, efficacy, and stability of Nec-1i can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the environment could potentially affect the antioxidant activity of Nec-1i . .

Zukünftige Richtungen

Indole derivatives, including 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of interest to researchers for the synthesis of various scaffolds for screening different pharmacological activities .

Eigenschaften

IUPAC Name |

5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLRRPKKFHUEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10418692 | |

| Record name | Nec-1i | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone | |

CAS RN |

64419-92-7 | |

| Record name | Nec-1i | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)